1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c10-9-1-3-11(6-9)5-8-2-4-12-7-8;;/h2,4,7,9H,1,3,5-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNCFQLHAORRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CSC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a thiophene moiety, which may enhance its biological activity. The molecular formula is , with a molecular weight of approximately 255.21 g/mol . The presence of both nitrogen and sulfur heteroatoms suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Antitumor Activity
Research indicates that compounds containing pyrrolidine rings often exhibit antitumor properties . For instance, derivatives similar to 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The thiophene component may also contribute to enhanced antioxidant activity , which is beneficial in cancer therapy.
Antimicrobial Properties
The compound has been linked to antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Studies involving related pyrrolidine derivatives have demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth. For example, similar compounds have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride in relation to other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-(Thienyl)-N-methylpyrrolidine | Thienyl group, methyl substitution | Antimicrobial | Lacks dihydrochloride form |
| Pyrrolidinyl-thiazole derivatives | Thiazole ring, nitrogen heterocycles | Antitumor | Different heterocycle |
| Thiophene-pyridine derivatives | Pyridine instead of pyrrolidine | Neuroactive | Different nitrogen base |
The presence of both a thiophene and a pyrrolidine in this compound distinguishes it from others, potentially offering unique pharmacological profiles .
Understanding the mechanisms through which 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride exerts its effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound may interact with specific biological targets involved in cell signaling pathways related to cancer proliferation and microbial resistance .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For example, one study reported that certain pyrrole-containing compounds exhibited significant antituberculosis activity with MIC values as low as 5 µM against Mycobacterium tuberculosis . These findings underscore the potential for developing new therapeutic agents based on the structural framework of 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to analogs with variations in the aryl/heteroaryl substituent, pyrrolidine modifications, and counterion effects. Key examples include:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of the pyrrolidin-3-amine core , often via reduction or cyclization of suitable amino acid derivatives.
- Introduction of the thiophen-3-ylmethyl substituent through nucleophilic substitution or reductive amination.
- Conversion to the dihydrochloride salt to enhance stability and solubility.
Preparation of Pyrrolidin-3-amine Core
Based on analogous synthetic routes for aminopyrrolidines and aminopiperidines, the pyrrolidin-3-amine core can be prepared by:
Cyclization of amino acid derivatives: For example, 3-aminopiperidine derivatives have been synthesized by cyclization of methyl 2,5-diaminopentanoate dihydrochloride followed by reduction steps using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at controlled temperatures (25–35 °C).
Reduction of lactams: The corresponding lactam (e.g., pyrrolidin-3-one) can be reduced using LiAlH4 or borane reagents in solvents like THF, at temperatures between 55–65 °C, to yield the aminopyrrolidine.
Use of sodium methoxide and acetyl chloride: Esterification and cyclization steps involve sodium methoxide in methanol at low temperatures (-10 to 0 °C), followed by acetyl chloride treatment and heating (45–65 °C) to form intermediate lactams or amino esters.
Introduction of the Thiophen-3-ylmethyl Group
The thiophen-3-ylmethyl substituent is typically introduced via:
Nucleophilic substitution: The pyrrolidin-3-amine can be reacted with 3-(bromomethyl)thiophene or a similar halomethyl thiophene derivative in the presence of a base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This reaction proceeds via nucleophilic attack of the amine on the electrophilic halomethyl group, forming the N-substituted product.
Reductive amination: Alternatively, a thiophen-3-carboxaldehyde can be condensed with pyrrolidin-3-amine under reductive amination conditions using reducing agents like sodium cyanoborohydride or borane complexes in solvents such as methanol or ethanol, yielding the N-(thiophen-3-ylmethyl) derivative.
Formation of the Dihydrochloride Salt
The free base of 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine is converted into the dihydrochloride salt by treatment with an excess of concentrated hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol) at temperatures ranging from 0 to 20 °C. The salt is then isolated by filtration and drying, which enhances the compound’s stability and crystallinity.
Typical Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Esterification & Cyclization | Sodium methoxide, acetyl chloride | Methanol | -10 to 65 °C | Formation of amino ester intermediates |
| Lactam Reduction | Lithium aluminum hydride | Tetrahydrofuran (THF) | 25 to 65 °C | Reduction to aminopyrrolidine core |
| Nucleophilic Substitution | 3-(Bromomethyl)thiophene, base (NaH or K2CO3) | DMF or THF | Room temp to 60 °C | Introduction of thiophen-3-ylmethyl group |
| Salt Formation | Concentrated HCl | Methanol or ethanol | 0 to 20 °C | Conversion to dihydrochloride salt |
Research Findings and Optimization Insights
Equivalents of reagents: Use of approximately 1.5–2.0 equivalents of reducing agents like LiAlH4 ensures complete reduction of lactams.
Temperature control: Maintaining low temperatures during esterification and cyclization (-10 to 0 °C) improves selectivity and yield, while moderate heating (45–65 °C) facilitates cyclization.
Solvent choice: Methanol is preferred for esterification and salt formation steps due to its polarity and ability to dissolve hydrochloric acid; THF and DMF are favored for reductions and nucleophilic substitutions due to their aprotic nature and ability to stabilize reactive intermediates.
Isolation methods: Filtration is commonly used to isolate hydrochloride salts, ensuring purity and ease of handling.
Scalability: Patented processes demonstrate that these methods are scalable to kilogram quantities with consistent yield and purity, essential for industrial production.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Esterification of 2,5-diaminopentanoic acid | Sodium methoxide, acetyl chloride, methanol | Methyl 2,5-diaminopentanoate dihydrochloride |
| 2 | Cyclization to lactam | Sodium methoxide, methanol, low temperature | Pyrrolidin-3-one hydrochloride |
| 3 | Reduction of lactam | Lithium aluminum hydride, THF, 25–65 °C | Pyrrolidin-3-amine (free base) |
| 4 | Nucleophilic substitution with thiophen-3-ylmethyl halide | 3-(Bromomethyl)thiophene, base, DMF or THF | 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine (free base) |
| 5 | Salt formation | Concentrated HCl, methanol, 0–20 °C | 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride |
Q & A
Q. What are the optimal synthetic routes for 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride, and how can yield be maximized?
The synthesis typically involves multi-step reactions starting with pyrrolidine and thiophene derivatives. A common approach includes:
- Step 1 : Alkylation of pyrrolidin-3-amine with a thiophene-containing electrophile (e.g., 3-thiophenemethanol) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the tertiary amine backbone .
- Step 2 : Salt formation via HCl gas bubbling or treatment with concentrated hydrochloric acid in anhydrous ethanol to produce the dihydrochloride salt .
To improve yield: - Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of thiophene derivative to pyrrolidin-3-amine) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and pyrrolidine backbone (δ 2.5–3.5 ppm for methylene groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and isotopic pattern matching the dihydrochloride salt .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>95% required for pharmacological studies) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize acid residues with sodium bicarbonate and collect solid waste in sealed containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Variability in enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column) separates R/S enantiomers, which may exhibit divergent receptor binding affinities .
- Assay conditions : Standardize cell-based assays (e.g., pH, temperature, and serum content) to ensure reproducibility. For example, dopamine receptor binding assays should use Tris-HCl buffer (pH 7.4) at 37°C .
- Data normalization : Use internal controls (e.g., reference ligands like haloperidol for dopamine receptors) to minimize inter-experimental variability .
Q. What computational strategies are effective for predicting this compound’s receptor-binding mechanisms?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like serotonin (5-HT₃) or dopamine receptors. Focus on hydrogen bonding with the amine group and π-π stacking with the thiophene ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit water, 150 mM NaCl) .
- QM/MM Calculations : Evaluate electronic interactions at binding sites (e.g., partial charge distribution on the pyrrolidine nitrogen) using Gaussian 16 .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Core Modifications : Substitute the thiophene ring with furan or pyridine analogs to assess electronic effects on receptor affinity .
- Side Chain Variations : Introduce methyl or trifluoromethyl groups to the pyrrolidine nitrogen to study steric and lipophilic impacts on blood-brain barrier permeability .
- Salt Forms : Compare dihydrochloride with other salts (e.g., sulfate, citrate) for solubility and bioavailability using shake-flask assays .
Q. What experimental designs are recommended for analyzing enantiomer-specific effects?
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate R and S enantiomers .
- In Vivo Testing : Administer enantiomers separately in rodent models (e.g., forced swim test for antidepressant activity) to correlate stereochemistry with efficacy .
- Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) and monitor conformational stability in physiological buffers .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data?
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C-tagged) in whole-body autoradiography to quantify brain penetration vs. peripheral retention .
- Protein Binding : Equilibrium dialysis (plasma proteins) corrects for free vs. bound fractions in potency calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
